molecular formula C10H13BrClNO B13277294 1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol

1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol

Cat. No.: B13277294
M. Wt: 278.57 g/mol
InChI Key: XINJLUYOBKGCCY-UHFFFAOYSA-N
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Description

1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol is a halogenated secondary amine alcohol characterized by a propan-2-ol backbone linked to a 3-bromo-4-chlorophenylmethylamino group. The bromine and chlorine substituents on the aromatic ring likely enhance its lipophilicity and electronic effects, influencing its physicochemical and biological behavior.

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

1-[(3-bromo-4-chlorophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C10H13BrClNO/c1-7(14)5-13-6-8-2-3-10(12)9(11)4-8/h2-4,7,13-14H,5-6H2,1H3

InChI Key

XINJLUYOBKGCCY-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)Cl)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol typically involves the reaction of 3-bromo-4-chlorobenzylamine with an epoxide, such as propylene oxide, under basic conditions. The reaction proceeds through the nucleophilic attack of the amine on the epoxide, resulting in the formation of the amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Analogs

Compound Name / ID Core Structure Substituents on Aromatic Ring Linkage Type Reference
Target Compound Propan-2-ol 3-Bromo-4-chloro Benzylamino
CHJ04091 () Propan-2-ol 3,4-Dichloro Phenoxy
CHJ04093 () Propan-2-ol 4-Bromo-3-(trifluoromethyl) Phenoxy
Compound 32 () Propan-2-ol 3,4-Dichloro + 4-methyl Benzylamino
1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol () Propan-2-ol 3,5-Dimethyl Benzylamino

Physicochemical Properties

Halogenation significantly impacts physical states and solubility:

  • Physical State: Compounds with multiple halogens (e.g., CHJ04068, 2,4,6-tribromophenoxy) are solids (mp 61–63°C), while less halogenated analogs (e.g., CHJ04089, 2-isopropylphenoxy) are oils . The target compound’s 3-bromo-4-chloro substitution may result in a solid with a moderate melting point.

Spectroscopic Characteristics

  • NMR : The 3-bromo-4-chloro substituents would deshield adjacent protons, causing distinct downfield shifts in ¹H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) compared to methyl-substituted analogs (δ 6.5–7.0 ppm) .
  • IR : Expected N-H and O-H stretches near 3300 cm⁻¹, consistent with secondary amines and alcohols in analogs like CHJ04091 .

Biological Activity

The compound 1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol , also known as a derivative of 3-bromo-4-chlorobenzylamine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antioxidant, antibacterial, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12BrClNO\text{C}_{10}\text{H}_{12}\text{BrCl}\text{N}\text{O}

Molecular Characteristics

  • Molecular Weight : 278.57 g/mol
  • Molecular Formula : C10H12BrClN
  • IUPAC Name : this compound

Antioxidant Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of amino acids and nitrogen-containing compounds have shown promising results in DPPH radical scavenging assays, which are widely used to evaluate antioxidant activity.

Antioxidant Assay Results

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Compound A1.37 times higher than ascorbic acidYes
Compound B1.26 times higher than ascorbic acidYes
This compoundTBDTBD

Antibacterial Activity

The antibacterial properties of this compound have been assessed against various Gram-positive and Gram-negative bacteria. Compounds with similar halogenated aromatic structures have demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

Antibacterial Assay Results

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0048 - 0.0195
Bacillus subtilisModerate to good activity

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Compounds structurally related to this compound have shown cytotoxic effects against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer).

Cytotoxicity Assay Results

Cell LineIC50 (µM)Activity Level
U-87TBDHigh
MDA-MB-231TBDModerate

Study 1: Antioxidant Potential of Related Compounds

A study published in MDPI highlighted the antioxidant activity of various derivatives, showing that compounds with similar structures to this compound exhibited superior DPPH scavenging capabilities compared to traditional antioxidants like ascorbic acid .

Study 2: Antimicrobial Efficacy

Research on monomeric alkaloids demonstrated that compounds with halogen substitutions on aromatic rings possess enhanced antibacterial properties. The study reported MIC values for related compounds, suggesting a correlation between structural modifications and antimicrobial efficacy .

Study 3: Anticancer Activity Assessment

In vitro studies on related compounds indicated significant cytotoxicity against glioblastoma cells, with some derivatives outperforming standard chemotherapeutic agents in terms of efficacy .

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